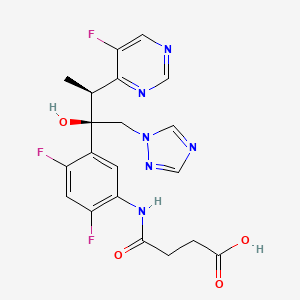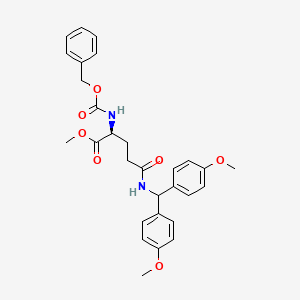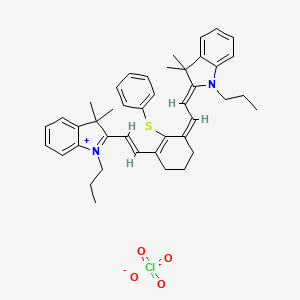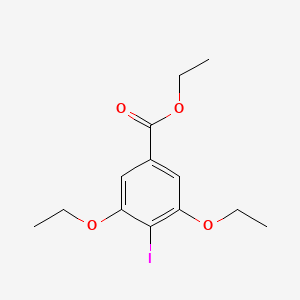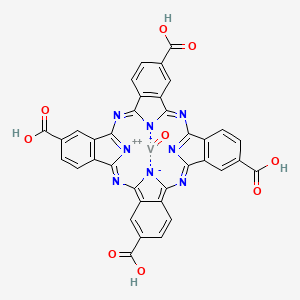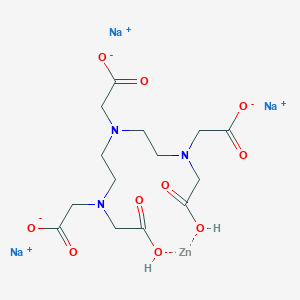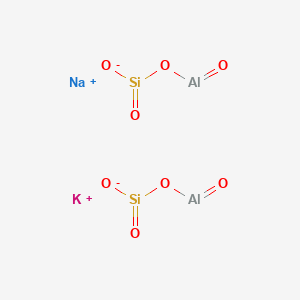![molecular formula C6H11Na2O8P B1518450 disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B1518450.png)
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is an organic compound with the chemical formula C6H11Na2O8P. It is a colorless crystalline solid that is soluble in water and other polar solvents . This compound plays a significant role in various biological processes, particularly in glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be synthesized through enzymatic methods. One common approach involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates . For instance, starting from L-fucose, GDP-fucose is constructed by a bifunctional enzyme, L-fucose pyrophosphorylase, via two reactions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation and enzymatic synthesis. These methods are preferred due to their high efficiency and selectivity . The enzymatic synthesis using glycosyltransferases is particularly advantageous as it allows for the regio- and stereo-selectivity without the need for protection of functional groups .
化学反应分析
Types of Reactions
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and sodium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a substrate for glycosylation reactions. In biology, it plays a crucial role in the study of glycan structures and functions. In medicine, it is used in the development of therapeutic agents targeting specific glycan structures. In the industry, it is utilized in the production of various glycosylated products .
作用机制
The mechanism of action of disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves its role as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific substrates . This process is crucial for the formation of glycan structures, which play important roles in various biological processes, including cell-cell communication, immune response, and protein folding .
相似化合物的比较
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate can be compared with other similar compounds such as L-Fuculose 1-phosphate lithium salt and β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt . These compounds share similar structural features but differ in their specific applications and properties. For instance, L-Fuculose 1-phosphate lithium salt is used in different enzymatic reactions, while β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt is used in glycan fucosylation research .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industrial applications.
属性
分子式 |
C6H11Na2O8P |
|---|---|
分子量 |
288.1 g/mol |
IUPAC 名称 |
disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O8P.2Na/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12;;/h2-9H,1H3,(H2,10,11,12);;/q;2*+1/p-2/t2-,3+,4+,5-,6?;;/m0../s1 |
InChI 键 |
JPJQYRZIJVIUSX-MOQCCXJMSA-L |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
规范 SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B1518372.png)
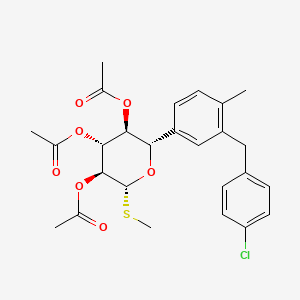

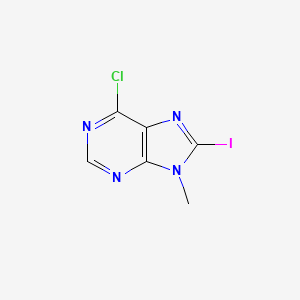
![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
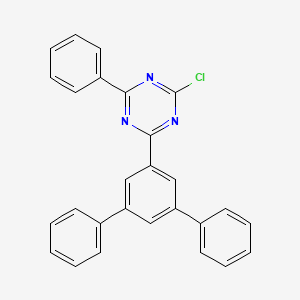
![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)
